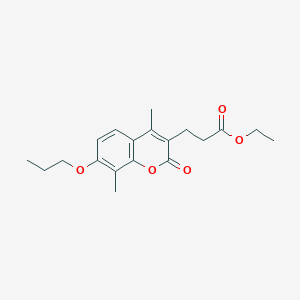
N-(5-chloro-2-ethoxybenzyl)propan-2-amine hydrochloride
Overview
Description
N-(5-chloro-2-ethoxybenzyl)propan-2-amine hydrochloride, also known as PEA-Cl, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. PEA-Cl is a derivative of phenylethylamine, a natural neurotransmitter that plays a role in regulating mood, attention, and motivation.
Mechanism of Action
N-(5-chloro-2-ethoxybenzyl)propan-2-amine hydrochloride acts as a substrate for the enzyme monoamine oxidase (MAO), which breaks down neurotransmitters in the brain. By inhibiting MAO, this compound can increase the levels of dopamine and other neurotransmitters in the brain, leading to enhanced mood, attention, and motivation. This compound may also act as a direct agonist at certain receptors, such as the trace amine-associated receptor 1 (TAAR1).
Biochemical and Physiological Effects:
This compound has been shown to increase the release of dopamine and norepinephrine in the brain, leading to enhanced mood and cognitive function. It may also increase the levels of other neurotransmitters, such as serotonin and acetylcholine, which play a role in regulating mood, memory, and attention. This compound has also been shown to increase heart rate and blood pressure, indicating potential cardiovascular effects.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-ethoxybenzyl)propan-2-amine hydrochloride has several advantages as a research tool, including its ability to modulate neurotransmitter release and uptake, its potential therapeutic effects, and its similarity to other neurotransmitters. However, it also has limitations, including its potential cardiovascular effects and the need for further research to fully understand its mechanism of action and therapeutic potential.
Future Directions
Future research on N-(5-chloro-2-ethoxybenzyl)propan-2-amine hydrochloride could focus on its potential therapeutic effects in conditions such as depression, anxiety, and ADHD. It could also investigate its potential use as a research tool in drug discovery and pharmacology. Further studies could also explore the safety and efficacy of this compound in human subjects, as well as its potential interactions with other drugs and medications.
In conclusion, this compound is a chemical compound that has potential use as a research tool in various fields, including neuroscience, pharmacology, and drug discovery. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research is needed to fully understand the therapeutic potential and safety of this compound.
Scientific Research Applications
N-(5-chloro-2-ethoxybenzyl)propan-2-amine hydrochloride has been studied for its potential use as a research tool in various fields, including neuroscience, pharmacology, and drug discovery. It has been shown to have a similar structure and function to other neurotransmitters, such as dopamine and norepinephrine, and may modulate their release and uptake. This compound has also been investigated for its potential therapeutic effects in conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
N-[(5-chloro-2-ethoxyphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO.ClH/c1-4-15-12-6-5-11(13)7-10(12)8-14-9(2)3;/h5-7,9,14H,4,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSVANVUDHWEPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CNC(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-allyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4707811.png)
![ethyl 1-ethyl-6-({[4-(2-furyl)-2-pyrimidinyl]thio}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4707817.png)
![1-(1,3-benzodioxol-5-yl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4707820.png)
![4-[2-(4-methylphenyl)vinyl][1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B4707828.png)
![4-{[(pentafluorophenoxy)acetyl]amino}benzamide](/img/structure/B4707837.png)

![5-{[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid](/img/structure/B4707862.png)

![ethyl 5-[(1,3-benzodioxol-5-ylamino)carbonyl]-2-[(4-chlorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4707873.png)
![1-[4-(difluoromethoxy)phenyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B4707888.png)



![methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4707910.png)